molecular formula C6H6N2O3 B1370825 5-Methoxypyridazine-3-carboxylic acid CAS No. 1530832-17-7

5-Methoxypyridazine-3-carboxylic acid

Cat. No. B1370825
M. Wt: 154.12 g/mol
InChI Key: YOPNWBUWFQFLHQ-UHFFFAOYSA-N
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Description

5-Methoxypyridazine-3-carboxylic acid is a chemical compound with the IUPAC name 5-methoxypyridazine-3-carboxylic acid . It has a molecular weight of 154.13 .


Molecular Structure Analysis

The InChI code for 5-Methoxypyridazine-3-carboxylic acid is 1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Methoxypyridazine-3-carboxylic acid is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis

    • 5-Methoxypyridazine-3-carboxylic acid is a chemical compound with the CAS Number: 1530832-17-7 .
    • It’s used in chemical synthesis, as it’s easily accessible, non-toxic, and stable .
  • Double Decarboxylative Coupling Reactions

    • Carboxylic acids, like 5-Methoxypyridazine-3-carboxylic acid, are used in double decarboxylative coupling reactions .
    • This synthetic strategy utilizes carboxylic acids as starting materials and extrudes carbon dioxide (CO2) as the only waste by-product .
    • It’s considered an environmentally benign alternative to traditional coupling reactions .
  • Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceuticals

    • Carboxylic acids and their derivatives are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
    • They can also be used as solvents, food additives, antimicrobials, and flavorings .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with the compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

5-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPNWBUWFQFLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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